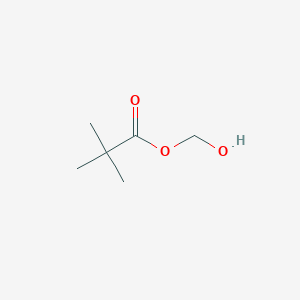
Diethyl acetamido(5-chloropyridin-2-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl acetamido(5-chloropyridin-2-yl)propanedioate is a chemical compound with the molecular formula C14H17ClN2O5 It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and an acetamido group, as well as a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido(5-chloropyridin-2-yl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (malonic ester) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as 5-chloro-2-pyridylmethyl chloride, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl acetamido(5-chloropyridin-2-yl)propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Under certain conditions, the compound can undergo decarboxylation to yield simpler products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Decarboxylation: Heating the compound in the presence of a suitable catalyst can induce decarboxylation.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Hydrolysis: Products include acetic acid and 5-chloropyridine-2-carboxylic acid.
Decarboxylation: Products include simpler organic molecules such as acetamide and 5-chloropyridine.
Wissenschaftliche Forschungsanwendungen
Diethyl acetamido(5-chloropyridin-2-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of diethyl acetamido(5-chloropyridin-2-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in alkylation reactions.
Diethyl acetamidomalonate: A related compound with an acetamido group, used in similar synthetic applications.
5-Chloropyridine-2-carboxylic acid: A simpler derivative of the pyridine ring, used in various chemical syntheses.
Uniqueness
Diethyl acetamido(5-chloropyridin-2-yl)propanedioate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions with biological targets, making it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
67938-69-6 |
|---|---|
Molekularformel |
C14H17ClN2O5 |
Molekulargewicht |
328.75 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-(5-chloropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C14H17ClN2O5/c1-4-21-12(19)14(17-9(3)18,13(20)22-5-2)11-7-6-10(15)8-16-11/h6-8H,4-5H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
SEKIZJHHWJROER-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=NC=C(C=C1)Cl)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987875.png)



![(2S)-2-[(3aR,5S,6aR)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]oxirane](/img/structure/B13987924.png)

![3-[3-(2-Carboxyethoxy)propoxy]propanoic acid](/img/structure/B13987935.png)






![4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13987987.png)
